molecular formula C16H16ClN3O2S2 B2896334 N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 953991-58-7

N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2896334
CAS RN: 953991-58-7
M. Wt: 381.89
InChI Key: HCLJTUSMOCWBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, also known as ACT-335827, is a novel small molecule inhibitor of the histone lysine demethylase LSD1. This compound has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.

Scientific Research Applications

Antitumor Activity

N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide derivatives have been explored for their potential antitumor activity. Studies have synthesized various derivatives bearing different heterocyclic ring systems, which were screened for their antitumor activity against human tumor cell lines derived from neoplastic diseases. Some derivatives demonstrated considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Structural Analysis

The structure and intermolecular interactions of certain derivatives, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide, have been analyzed. These studies provide insights into the molecular configuration and potential interaction mechanisms of these compounds (Boechat et al., 2011).

Antiallergy Agents

Research has been conducted on N-(4-substituted-thiazolyl)oxamic acid derivatives, a related chemical class, for their antiallergy activity. These compounds showed significant antiallergy effects, potentially offering insights into related therapeutic applications of N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide derivatives (Hargrave, Hess, & Oliver, 1983).

Antibacterial Agents

Derivatives of N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. QSAR studies of these compounds indicate that substituents present at certain positions contribute to their antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).

Antifibrotic and Anticancer Activities

Studies on amino(imino)thiazolidinone derivatives, which share structural similarities, have demonstrated significant antifibrotic and anticancer activities. These findings suggest potential therapeutic applications of N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide in related areas (Kaminskyy et al., 2016).

Antitrypanosomal Activity

Research on 1,3,4-thiadiazole containing 2-iminothiazolidine-4-ones, related to the target compound, has shown good to excellent antitrypanosomal potency. This suggests potential use of N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide derivatives in treating trypanosomiasis (Lelyukh et al., 2023).

properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S2/c1-2-7-18-14(21)8-13-9-23-16(20-13)24-10-15(22)19-12-5-3-11(17)4-6-12/h2-6,9H,1,7-8,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLJTUSMOCWBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.